Structural Differentiation: N2-4-Methylbenzylguanosine vs. N6-Benzyladenosine Analogs
N-[(4-Methylphenyl)methyl]guanosine features an N2-(4-methylbenzyl) substitution on the guanine base, contrasting with the N6-benzyl modifications typical of cytokinin adenosines [1]. This structural distinction alters hydrogen-bond donor/acceptor patterns at the purine binding interface. In comparative molecular docking studies of guanine-based PDE7 inhibitors, N2-alkylbenzyl substituents conferred a 5- to 10-fold increase in PDE7A binding affinity over unsubstituted guanine analogs [2].
| Evidence Dimension | Substitution Position |
|---|---|
| Target Compound Data | N2-(4-methylbenzyl) modification on guanosine |
| Comparator Or Baseline | N6-benzyladenosine (BAPR): N6-(benzyl) modification on adenosine |
| Quantified Difference | Qualitative: N2 vs. N6 substitution; Quantitative (class analog): N2-alkylbenzylguanines show 5- to 10-fold improved PDE7A binding vs. unsubstituted guanine [2] |
| Conditions | In silico molecular docking and in vitro PDE7 inhibition assays |
Why This Matters
The N2 substitution position is critical for researchers studying purine-binding proteins where adenosine-based N6 analogs fail to engage the target site.
- [1] CAS Common Chemistry. Guanosine, N-[(4-methylphenyl)methyl]-. CAS Registry Number 79396-24-0. View Source
- [2] Synthesis and structure–activity relationships of guanine analogues as phosphodiesterase 7 (PDE7) inhibitors. Bioorganic & Medicinal Chemistry Letters, 2005, 15(24), 5453-5457. View Source
